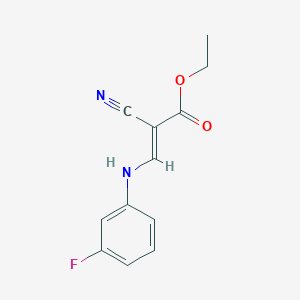

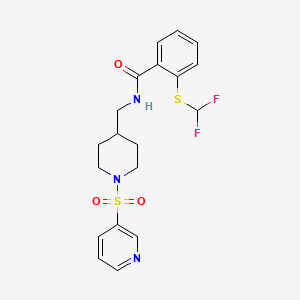

ethyl (E)-2-cyano-3-(3-fluoroanilino)prop-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (E)-2-cyano-3-(3-fluoroanilino)prop-2-enoate is a chemical compound with the molecular formula C12H11FN2O2. It’s also known as (Z)-3-(3-fluoroanilino)-2-propenoic acid methyl ester .

Synthesis Analysis

There’s a paper that discusses a sodium ethoxide mediated Knoevenagel condensation for the production of ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylates . This might be relevant to the synthesis of the compound you’re interested in.Chemical Reactions Analysis

The aforementioned paper discusses a carbon nucleophile being added to a carbonyl function of aldehyde followed by a dehydration yielding the corresponding ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylate compounds. This might be relevant to the chemical reactions involving your compound.Applications De Recherche Scientifique

Crystal Packing and Interactions

Research by Zhang et al. (2011) highlighted the significance of non-traditional interactions such as N⋯π and O⋯π in the crystal packing of ethyl cyanoacetate derivatives, showcasing the structural complexity and unique bonding arrangements in these compounds. This study emphasized the role of these interactions over direct hydrogen bonding in the molecular arrangement, which can influence the physical properties and reactivity of these materials (Zhang et al., 2011).

Synthesis and Characterization

Johnson et al. (2006) prepared and characterized ethyl cyanoacetate derivatives, providing valuable insights into their structural properties through crystallographic analysis and various spectrometric techniques. The study provided detailed information on the synthesis process, molecular structure, and the nature of intra- and intermolecular bonding, contributing to the understanding of these compounds' chemical behavior (Johnson et al., 2006).

Unusual Interactions

Another study by Zhang et al. (2012) discovered an unusual C⋯π interaction of non-hydrogen bond type in ethyl cyanoacetate derivatives, rationalized through ab initio computations. This finding highlights the presence of electrostatic interactions contributing to the molecule's stability and reactivity, showcasing the complexity of chemical interactions in these compounds (Zhang et al., 2012).

Cycloaddition Reactions

Patrick et al. (2011) explored the cycloaddition reactions of ethyl fluoropropenoate, revealing the reactivity patterns and product configurations that emerge from these processes. This research provides a foundation for utilizing ethyl cyanoacetate derivatives in synthetic chemistry, particularly in the construction of complex molecular structures through cycloaddition reactions (Patrick et al., 2011).

Thermodynamic Characteristics

Kos et al. (2017) investigated the thermodynamic characteristics of ethyl cyanoacetate derivatives, providing essential data on their enthalpic properties. This study contributes to the understanding of the energetic aspects of these compounds, which is crucial for their application in various chemical reactions and processes (Kos et al., 2017).

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-(3-fluoroanilino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-4-10(13)6-11/h3-6,8,15H,2H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRPOPPFRFKLBO-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=CC=C1)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=CC(=CC=C1)F)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (E)-2-cyano-3-(3-fluoroanilino)prop-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B2675178.png)

![2-[(4,4-Difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2675181.png)

![1-[5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2675185.png)

![N-(4-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2675191.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2675197.png)

![4-tert-butyl-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2675198.png)